2-Bromoimidazo[1,2-b]pyridazine
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Overview
Description
2-Bromoimidazo[1,2-b]pyridazine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring and a pyridazine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
The synthesis of 2-Bromoimidazo[1,2-b]pyridazine typically involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. One common method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidizing agent in ethyl acetate, which promotes a one-pot tandem cyclization and bromination reaction . This method is advantageous due to its mild reaction conditions and the absence of a need for a base.
Industrial production methods for this compound are not extensively documented, but the laboratory-scale synthesis methods can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
2-Bromoimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The imidazole and pyridazine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex fused ring systems.
Common reagents used in these reactions include TBHP for oxidation, various nucleophiles for substitution, and transition metal catalysts for cyclization reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromoimidazo[1,2-b]pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents due to its potential biological activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Material Science: Its unique structural properties make it useful in the design of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromoimidazo[1,2-b]pyridazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s biological activity is likely due to its ability to bind to specific enzymes or receptors, altering their function and leading to therapeutic effects . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-Bromoimidazo[1,2-b]pyridazine can be compared to other similar compounds such as imidazo[1,2-a]pyridines and pyridazinones. These compounds share similar structural features but differ in their specific biological activities and applications . For example:
Imidazo[1,2-a]pyridines: These compounds are known for their wide range of medicinal applications, including antituberculosis activity.
Pyridazinones: These compounds exhibit various pharmacological activities, such as antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structural configuration and the potential for diverse chemical modifications, making it a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
2-bromoimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-4-10-6(9-5)2-1-3-8-10/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIJVQJTGLWNLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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